3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde

Description

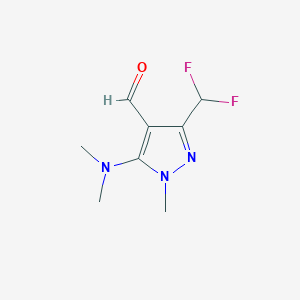

3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a difluoromethyl group at position 3, a dimethylamino substituent at position 5, and a formyl (carbaldehyde) group at position 4 (Figure 1). Pyrazole derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their versatile reactivity and structural tunability .

Properties

IUPAC Name |

3-(difluoromethyl)-5-(dimethylamino)-1-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2N3O/c1-12(2)8-5(4-14)6(7(9)10)11-13(8)3/h4,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNFWBOYYZVXTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)F)C=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 877133-03-4) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antifungal activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- IUPAC Name : 3-(difluoromethyl)-5-(dimethylamino)-1-methylpyrazole-4-carbaldehyde

- Molecular Formula : C8H11F2N3O

- Molecular Weight : 201.19 g/mol

Structural Representation

| Property | Value |

|---|---|

| InChI Key | DNFWBOYYZVXTIC-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NN(C(=O)C=C1F)F |

Antifungal Activity

Recent studies have highlighted the antifungal potential of pyrazole derivatives, including this compound. A series of derivatives synthesized from this compound were tested against various phytopathogenic fungi. The results indicated that many exhibited moderate to excellent antifungal activity, with some derivatives outperforming standard antifungal agents like boscalid in in vitro mycelial growth inhibition assays .

Antitumor Activity

Pyrazole derivatives have also shown promise as antitumor agents. Research indicates that compounds in this class can inhibit key cancer-related pathways, including BRAF(V600E), which is significant in melanoma treatment. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance anticancer efficacy . Specific derivatives have been tested against breast cancer cell lines, demonstrating potential synergistic effects when combined with established chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Synthesis and Testing of Derivatives

A notable study synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and evaluated their biological activities against seven phytopathogenic fungi. Among these, one derivative exhibited superior antifungal activity compared to established fungicides, highlighting the compound's potential as an agrochemical .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of these compounds at the molecular level. For instance, one derivative was found to form hydrogen bonds with critical amino acids in target proteins involved in fungal growth, suggesting a specific mode of action that could be exploited for drug design .

Scientific Research Applications

Synthesis Methodology

- Starting Materials : The synthesis often begins with readily available pyrazole derivatives.

- Reaction Conditions : The reactions are usually conducted in organic solvents like dichloromethane or dioxane, employing catalysts such as sodium iodide or potassium iodide.

- Yield : Reports indicate that yields can vary but often exceed 50% depending on the specific reaction conditions used .

Antifungal Properties

Research has demonstrated that derivatives of 3-(difluoromethyl)-5-(dimethylamino)-1-methyl-1H-pyrazole-4-carbaldehyde exhibit notable antifungal activity. For instance, a series of amides derived from this compound were tested against various phytopathogenic fungi, showing superior activity compared to standard fungicides like boscalid .

- Mechanism of Action : The antifungal activity is believed to be linked to the compound's ability to inhibit specific enzymes involved in fungal metabolism, potentially disrupting cell wall synthesis or function.

Pesticidal Applications

The compound is also being explored for its utility in developing novel pesticides. Pyrazole derivatives are recognized for their effectiveness as agrochemicals due to their low toxicity and high efficiency .

- Case Studies : Several studies have highlighted the synthesis of new pyrazole-based fungicides that leverage the structural features of this compound to enhance efficacy against resistant strains of agricultural pests.

Comparison of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent patterns, which critically affect physicochemical properties and applications. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity: The difluoromethyl group increases logP values compared to non-fluorinated analogs. Dimethylamino substitution further modulates solubility in polar solvents .

- Thermal Stability: Crystallographic studies (e.g., ) indicate that bulky substituents (e.g., phenoxy) enhance melting points via intermolecular stacking, whereas smaller groups (e.g., dimethylamino) may lower thermal stability .

Preparation Methods

Method:

- Reactants: Alpha, beta-unsaturated ester (e.g., methyl or ethyl ester derivatives) and 2,2-difluoroacetyl halide (X = F or Cl).

-

- Dissolve the unsaturated ester and an acid-binding agent (triethylamine or N,N-diisopropylethylamine) in an organic solvent (e.g., dichloromethane, dioxane, tetrahydrofuran).

- Cool the mixture to low temperature (~-30°C to -20°C).

- Dropwise add 2,2-difluoroacetyl halide under nitrogen atmosphere, maintaining temperature.

- Stir for a specified period (e.g., 1 hour) to ensure addition.

- Add alkali (e.g., sodium hydroxide) to hydrolyze and obtain the alpha-difluoroacetyl intermediate.

Data Table 1: Raw Material Synthesis Parameters

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane, Dioxane, Tetrahydrofuran |

| Acid-binding agent | Triethylamine, N,N-Diisopropylethylamine |

| Temperature during addition | -30°C to -20°C |

| Reaction time | 1 hour |

| Yield of intermediate | Approximately 85-90% |

Condensation and Cyclization to Form Pyrazole Core

Method:

- Reactants: Alpha-difluoroacetyl intermediate, methylhydrazine aqueous solution.

-

- Add a catalyst (sodium iodide or potassium iodide) to the intermediate solution.

- Maintain low temperature (~-30°C) and add methylhydrazine dropwise.

- Stir for 2 hours, monitoring reaction progress via HPLC.

- Remove volatile components under reduced pressure (50-70 mm Hg, 40-80°C).

- Extract impurities with dichloromethane.

- Acidify aqueous layer with hydrochloric acid (pH 1-2).

- Stir and filter to isolate crude pyrazole carboxylic acid.

Data Table 2: Cyclization and Purification

| Parameter | Details |

|---|---|

| Catalyst | Sodium iodide or potassium iodide |

| Methylhydrazine addition rate | Dropwise at -30°C to -20°C |

| Reaction duration | 2 hours |

| Organic solvent for extraction | Dichloromethane |

| Crude yield | Approximately 78-80% |

| Recrystallization solvent | 35-65% alcohol-water mixture (methanol, ethanol, or isopropanol) |

| Purity after recrystallization | >99% HPLC |

Purification and Final Product Isolation

- Recrystallize the crude product from specified alcohol-water mixtures to obtain high-purity 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

- Typical yields range from 75% to 80%, with purity exceeding 99.5%.

Variations in Preparation Methods

| Variation | Raw Materials | Solvent | Catalyst | Recrystallization Solvent | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Method A | Difluoroacetyl halide + Unsaturated ester + Hydrazine | Dichloromethane | NaI or KI | 40% aqueous ethanol | ~78% | Standard method |

| Method B | Similar with diethylamino derivative | Ethanol | NaI or KI | 35% aqueous methanol | ~77% | Alternative solvent system |

| Method C | Use of different alkyl groups (e.g., diethylamino) | Isopropanol | NaI or KI | 50% aqueous ethanol | ~79% | Adjusted reaction parameters |

Research Findings and Optimization Insights

- Reaction Efficiency: The use of difluoroacetyl halides significantly improves the selectivity towards the target isomer, reducing by-product formation.

- Yield Enhancement: Recrystallization from alcohol-water mixtures enhances purity and yield, with optimal solvent ratios identified between 35-65%.

- Purity Control: Acidification and controlled temperature during cyclization are critical to minimize isomeric impurities.

- Raw Material Accessibility: The synthesis utilizes commercially available difluoroacetyl halides and hydrazine derivatives, simplifying procurement.

Summary of Advantages

- Operational Simplicity: The multi-step process involves standard organic reactions—addition, hydrolysis, condensation, and recrystallization.

- High Yield and Purity: Achieves over 78% yield with >99% purity.

- Reduced Isomer Formation: Controlled reaction conditions and purification steps effectively minimize isomeric impurities.

- Scalability: Suitable for large-scale synthesis with readily available reagents.

Q & A

Q. What synthetic methodologies are commonly employed to prepare pyrazole-4-carbaldehyde derivatives, including those with fluorinated and amino substituents?

- Methodological Answer : Pyrazole-4-carbaldehydes are typically synthesized via the Vilsmeier–Haack reaction, which involves formylation of pyrazolone precursors using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For fluorinated analogs (e.g., difluoromethyl groups), halogenation or fluorination steps are integrated, such as reacting intermediates with fluorinating agents like ClCF₂CO₂H or via nucleophilic substitution . Amino substituents (e.g., dimethylamino) can be introduced via reductive amination or substitution reactions using dimethylamine under basic conditions .

Q. What spectroscopic and analytical techniques are critical for characterizing pyrazole-4-carbaldehyde derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and electronic environments. For example, the aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm, while fluorinated groups show splitting patterns due to ¹⁹F coupling .

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) is used to resolve molecular geometry. Software suites like SHELXL (for refinement) and PLATON (for validation) ensure structural accuracy .

Q. How are reaction conditions optimized for introducing electron-withdrawing groups (e.g., difluoromethyl) onto pyrazole cores?

- Methodological Answer : Fluorination reactions often require anhydrous conditions and catalysts like KF or CsF. For difluoromethyl groups, intermediates such as 3-bromo-5-chloropyrazole may react with difluoromethyl chloride under controlled temperatures (60–80°C) to avoid side reactions . Solvent selection (e.g., DMF or THF) and reaction time are optimized via kinetic studies using TLC or HPLC monitoring .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substituents in pyrazole-4-carbaldehyde synthesis?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational methods (DFT calculations) predict favorable sites for electrophilic substitution. For example, the dimethylamino group at position 5 directs formylation to position 4 via resonance stabilization . Experimental validation involves synthesizing isotopologs or using substituent-blocking strategies to isolate reaction pathways .

Q. How do steric and electronic effects of substituents (e.g., difluoromethyl, dimethylamino) impact crystallographic refinement?

- Methodological Answer : Bulky or flexible groups (e.g., dimethylamino) introduce disorder in crystal lattices, complicating refinement. SHELXL’s restraints (e.g., DFIX, SIMU) model thermal motion and partial occupancy. For electron-rich groups like difluoromethyl, high-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis resolve bonding ambiguities .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for pyrazole derivatives?

- Methodological Answer : Discrepancies between NMR (solution state) and SC-XRD (solid state) often arise from conformational flexibility. To reconcile these:

Q. How can ultrasound-assisted synthesis improve yields in multi-step pyrazole-carbaldehyde reactions?

- Methodological Answer : Ultrasound irradiation enhances reaction rates by promoting cavitation, which reduces activation energy. For example, condensation of 3-(trifluoromethyl)-1-phenylpyrazol-5(4H)-one with aldehydes under ultrasound achieves 85–90% yields in 30 minutes vs. 6 hours conventionally . Parameters like frequency (20–40 kHz) and power (50–100 W) are optimized via Design of Experiments (DoE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.